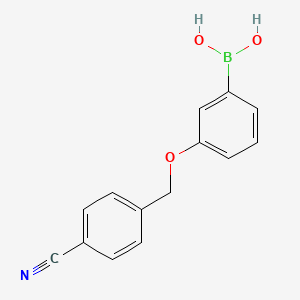

3-(4-Cyanophenylmethoxy)phenylboronic acid

Description

3-(4-Cyanophenylmethoxy)phenylboronic acid (CAS: 1256355-72-2) is a boronic acid derivative featuring a phenylboronic acid core substituted at the 3-position with a 4-cyanophenylmethoxy group. Its molecular weight is 253.06 g/mol, and it is typically available at ≥95% purity . The boronic acid moiety (B(OH)₂) enables participation in Suzuki-Miyaura cross-coupling reactions, while the 4-cyanophenylmethoxy substituent introduces steric bulk and electronic modulation.

Properties

IUPAC Name |

[3-[(4-cyanophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO3/c16-9-11-4-6-12(7-5-11)10-19-14-3-1-2-13(8-14)15(17)18/h1-8,17-18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEBJLANUDYFMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC2=CC=C(C=C2)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655852 | |

| Record name | {3-[(4-Cyanophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-72-2 | |

| Record name | {3-[(4-Cyanophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the 4-(4-cyanophenylmethoxy)phenyl Intermediate

- Formation of the ether linkage: The 4-cyanobenzyl moiety is introduced by nucleophilic substitution or Williamson ether synthesis, where a phenolic precursor bearing a boronic acid or boronate ester is reacted with 4-cyanobenzyl halide (e.g., 4-cyanobenzyl bromide).

- This reaction is typically carried out under basic conditions (e.g., potassium carbonate in polar aprotic solvents like DMF or acetone) to promote the formation of the ether bond.

Purification and Characterization

- The crude product is purified by recrystallization or chromatography.

- Characterization is performed by NMR, IR, and mass spectrometry to confirm the structure and purity.

Representative Synthetic Route (Hypothetical Based on Literature)

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Phenol derivative + 4-cyanobenzyl bromide, K2CO3, DMF, reflux | Williamson ether synthesis to form 4-(4-cyanobenzyl)oxyphenyl intermediate | 80-90 | Base-promoted ether formation; inert atmosphere recommended |

| 2 | Lithiation with n-BuLi, then B(OMe)3, hydrolysis | Introduction of boronic acid group on aromatic ring | 70-85 | Low temperature lithiation to avoid side reactions |

| 3 | Purification by recrystallization or chromatography | Isolation of pure this compound | - | Confirm structure by NMR, IR, and elemental analysis |

This route aligns with classical boronic acid synthesis and ether formation methods described for related compounds.

Alternative Synthetic Approaches

- Transition Metal-Catalyzed Borylation: Direct borylation of aryl halides or triflates bearing the 4-cyanobenzyl ether substituent using Pd- or Ni-catalysts with diboron reagents can be employed to install the boronic acid group regioselectively.

- Directed Ortho-Metalation: Using directing groups to lithiate ortho to the ether substituent followed by borylation can provide regioselective access to the desired boronic acid derivative.

- Protection/Deprotection Strategies: Protecting groups on the boronic acid or phenol moiety may be used during multi-step synthesis to improve yields and selectivity, followed by deprotection to yield the final compound.

Research Findings and Data Summary

While specific experimental data for this compound is limited in open literature, general trends from phenylboronic acid derivatives suggest:

- The presence of electron-withdrawing groups such as the cyano substituent can influence the reactivity of the aromatic ring in lithiation and coupling steps.

- Ether linkages are stable under typical boronic acid synthesis conditions but require careful control of reaction parameters to prevent side reactions.

- Yields typically range from 70% to 90% for each key step depending on reagent purity and reaction optimization.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Grignard + Trimethyl Borate | Phenylmagnesium bromide, B(OMe)3 | High yield, well-established | Sensitive to moisture, requires inert atmosphere |

| Lithiation + Borate Ester | n-Butyllithium, B(OMe)3 | Regioselective, versatile | Requires low temperature, careful handling of n-BuLi |

| Transition Metal-Catalyzed Borylation | Pd or Ni catalyst, diboron reagents | Mild conditions, direct borylation | Catalyst cost, potential side reactions |

| Williamson Ether Synthesis | Phenol derivative, benzyl halide, base | Straightforward ether formation | Requires pure starting materials, possible side reactions |

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyanophenylmethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the boronic acid group to a boronic ester or boronate.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions can produce boronic esters .

Scientific Research Applications

3-(4-Cyanophenylmethoxy)phenylboronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Cyanophenylmethoxy)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the formation of boronate esters in organic synthesis and in the development of sensors that detect diol-containing molecules .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Boronic Acids

Structural and Electronic Comparisons

Key structural analogs and their properties are summarized below:

Key Observations:

- Electronic Effects: The cyano group in this compound increases boron's Lewis acidity compared to electron-donating groups (e.g., -OCH₃ in 4-methoxyphenylboronic acid) but is less acidic than carboxy-substituted analogs (-COOH) .

- Steric Effects: The 4-cyanophenylmethoxy group introduces significant steric hindrance, which may reduce reaction rates in cross-couplings compared to smaller substituents like -Cl or -CH₂OH .

Biological Activity

3-(4-Cyanophenylmethoxy)phenylboronic acid (CAS No. 1256355-72-2) is an organic compound that has garnered attention in biochemical research due to its unique structural features and potential applications in medicinal chemistry. This compound is a derivative of phenylboronic acid, characterized by the presence of a cyanophenylmethoxy group, which enhances its reactivity and biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₂BNO₃. Its structure includes a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it particularly useful in various biochemical applications.

The primary mechanism of action for this compound is its involvement in the Suzuki–Miyaura (SM) cross-coupling reaction , a fundamental reaction in organic synthesis that forms carbon-carbon bonds. This process involves two main steps: oxidative addition and transmetalation, allowing for the construction of complex organic molecules from simpler precursors.

Cellular Effects

Research indicates that this compound can influence cellular functions by modulating various signaling pathways and gene expressions. It has been shown to inhibit specific enzymes involved in metabolic pathways, leading to alterations in cellular energy production and overall cell function. For instance, it may inhibit glycolytic enzymes, impacting metabolic balance within cells.

Interaction with Biomolecules

The compound's boronic acid group allows it to interact with enzymes and proteins through reversible covalent bonding. This interaction can lead to either inhibition or activation of these biomolecules. For example, it can bind to proteases, preventing substrate cleavage, or interact with transcription factors to influence gene expression.

Case Studies

- Tumor Targeting Applications : A study demonstrated that phenylboronic acid-decorated nanoparticles showed superior efficacy in tumor targeting compared to non-decorated nanoparticles. These nanoparticles exhibited enhanced penetration and retention in tumor sites due to the interaction between phenylboronic acid groups and over-expressed sialic acid residues on cancer cells .

- Antitumor Efficacy : In vivo studies using phenylboronic acid nitrogen mustard prodrugs indicated significant tumor growth suppression in triple-negative breast cancer models. The prodrugs exhibited enhanced cytotoxicity compared to traditional chemotherapeutics, suggesting a potential therapeutic application for compounds related to phenylboronic acids .

Metabolic Pathways

This compound participates in various metabolic pathways by modulating key enzyme activities. This modulation can lead to changes in metabolite levels and overall cellular metabolism, which are crucial for understanding its role in therapeutic contexts.

Transport and Distribution

The transport mechanisms of this compound within biological systems are essential for its efficacy. It can traverse cell membranes via specific transporters or passive diffusion, followed by interactions with intracellular binding proteins that facilitate its localization within cellular compartments.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Cyanophenylmethoxy)phenylboronic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of benzyloxy-substituted phenylboronic acids typically involves Suzuki-Miyaura cross-coupling or protection/deprotection strategies. For this compound:

- Step 1: Start with 3-bromophenylboronic acid pinacol ester. Protect the boronic acid group using pinacol to avoid side reactions.

- Step 2: React with 4-cyanobenzyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group.

- Step 3: Deprotect the boronic acid using acidic hydrolysis (e.g., HCl/THF).

Optimization Tips: - Use Pd(PPh₃)₄ as a catalyst for efficient coupling .

- Monitor reaction progress via HPLC to ensure complete conversion .

Q. Which spectroscopic and computational methods are critical for characterizing the electronic and structural properties of this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H and ¹¹B NMR to confirm boronic acid protonation states and substituent positions. For example, the ¹¹B NMR peak near 30 ppm indicates trigonal planar geometry .

- FT-IR: Detect B-O stretching (~1350 cm⁻¹) and C≡N vibrations (~2230 cm⁻¹) from the cyanophenyl group .

- DFT Calculations: Employ B3LYP/6-311++G(d,p) basis sets (as in ) to model molecular orbitals and predict reactivity. The cyano group’s electron-withdrawing effect reduces boronic acid Lewis acidity, impacting binding kinetics .

Advanced Research Questions

Q. How does the 4-cyanophenylmethoxy substituent influence binding affinity toward diol-containing biomolecules compared to other boronic acids?

Methodological Answer:

- Experimental Design:

- Key Findings from Analogues:

- Boronic acids with electron-withdrawing groups (e.g., -CN) exhibit higher K values at physiological pH due to enhanced Lewis acidity. For example, 3-(Propionamido)phenylboronic acid binds sialic acid with K = 37.6 at pH 7.4 .

- The cyanophenyl group may stabilize trigonal boronate complexes via intramolecular interactions, similar to formyl-substituted derivatives .

Q. How can computational docking studies resolve contradictions in experimental binding data for this compound?

Methodological Answer:

- Step 1: Use molecular docking software (e.g., AutoDock Vina) to model interactions between the compound and target diols (e.g., Neu5Ac).

- Step 2: Compare docking scores with experimental K values. Discrepancies may arise from solvation effects or unaccounted protonation states.

- Step 3: Validate using hybrid QM/MM simulations (e.g., Gaussian 09) to refine binding geometries and energy profiles .

Case Study: resolved conflicting vibrational data for formylphenylboronic acids using DFT, highlighting the importance of conformational analysis .

Q. What strategies mitigate competing side reactions during the synthesis of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.